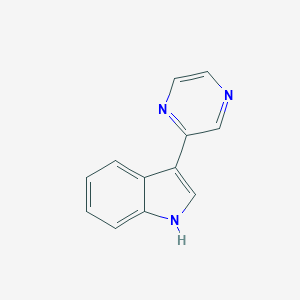

3-pyrazin-2-yl-1H-indole

Description

Structure

3D Structure

Properties

IUPAC Name |

3-pyrazin-2-yl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3/c1-2-4-11-9(3-1)10(7-15-11)12-8-13-5-6-14-12/h1-8,15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDDJXJDNNZJUME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)C3=NC=CN=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical Structure and Molecular Properties of 3-Pyrazin-2-yl-1H-indole

[1]

Executive Summary

3-Pyrazin-2-yl-1H-indole (CAS: 155440-56-5) is a heteroaryl-substituted indole derivative serving as a privileged structure in drug discovery. It functions as a core pharmacophore for ATP-competitive kinase inhibitors, particularly targeting the Pim , CDK , and GSK-3 families. Its structural utility lies in the ability of the indole-pyrazine axis to mimic the adenine moiety of ATP, facilitating hydrogen bonding within the kinase hinge region.

Chemical Identity & Structural Specifications[1][2][3][4][5]

The molecule consists of an electron-rich indole ring directly coupled at the C3 position to an electron-deficient pyrazine ring at its C2 position. This "push-pull" electronic character influences its solubility, metabolic stability, and binding affinity.

| Property | Specification |

| Chemical Name | 3-(Pyrazin-2-yl)-1H-indole |

| CAS Registry Number | 155440-56-5 |

| Molecular Formula | C₁₂H₉N₃ |

| Molecular Weight | 195.22 g/mol |

| SMILES | c1ccc2c(c1)[nH]cc2-c3cnccn3 |

| InChI Key | CBWWZMYLGXWXQK-UHFFFAOYSA-N |

| Appearance | Off-white to yellow solid |

| Solubility | Soluble in DMSO, DMF; sparingly soluble in water |

Physicochemical Descriptors

Data derived from consensus computational models (SwissADME/ChemAxon).

| Descriptor | Value | Interpretation |

| cLogP | 2.2 – 2.5 | Moderate lipophilicity; favorable for membrane permeability. |

| TPSA | ~41.6 Ų | Good oral bioavailability potential (Rule of 5 compliant). |

| H-Bond Donors | 1 (Indole NH) | Critical for H-bond interaction with Glu/Asp residues in kinases. |

| H-Bond Acceptors | 2 (Pyrazine N) | Interacts with backbone NH groups in the hinge region. |

| Rotatable Bonds | 1 | Restricted flexibility between rings due to conjugation. |

Synthetic Methodology

The most robust route to 3-pyrazin-2-yl-1H-indole is the Suzuki-Miyaura Cross-Coupling reaction. This palladium-catalyzed protocol couples an indole-3-boronic acid (or ester) with a 2-halopyrazine.

Protocol: Suzuki-Miyaura Coupling

Objective: Synthesize 3-pyrazin-2-yl-1H-indole from indole-3-boronic acid pinacol ester and 2-chloropyrazine.

Reagents:

-

Indole-3-boronic acid pinacol ester (1.0 eq)

-

2-Chloropyrazine (1.1 eq)

-

Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%) or Pd(PPh₃)₄

-

Base: K₂CO₃ (2.0 M aq. solution, 3.0 eq)

-

Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Workflow:

-

Inertion: Charge a reaction vial with the boronic ester, 2-chloropyrazine, and Pd catalyst. Evacuate and backfill with Argon (3x).

-

Solvation: Add degassed 1,4-dioxane and aqueous K₂CO₃ via syringe.

-

Reaction: Heat the mixture to 90–100 °C for 12–16 hours. Monitor via LC-MS (Target Mass: 196.1 [M+H]⁺).

-

Work-up: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry organic layer over Na₂SO₄.

-

Purification: Concentrate in vacuo. Purify via flash column chromatography (SiO₂; Gradient: 0–50% EtOAc in Hexanes). The product typically elutes as a yellow solid.

Synthesis Diagram (DOT)

Caption: Palladium-catalyzed Suzuki-Miyaura cross-coupling pathway for the synthesis of the biaryl core.

Biological Relevance & Mechanism of Action

The 3-pyrazin-2-yl-1H-indole scaffold is a "privileged structure" for kinase inhibition. It mimics the purine ring of ATP, allowing it to occupy the ATP-binding pocket of protein kinases.

Target Kinases[7]

-

Pim Kinases (Pim-1, Pim-2, Pim-3): Overexpressed in hematological malignancies (e.g., AML, Multiple Myeloma). The indole NH forms a hydrogen bond with the kinase hinge region (e.g., Glu121 in Pim-1).

-

CDKs (Cyclin-Dependent Kinases): Regulators of the cell cycle.[1]

-

GSK-3β: A target for neurodegenerative diseases and diabetes.

Binding Mode

-

Hinge Region: The indole NH acts as a donor, and the pyrazine nitrogens act as acceptors, forming a bidentate or tridentate interaction network with the kinase backbone.

-

Gatekeeper Residue: Substitutions on the indole or pyrazine rings can be engineered to access the hydrophobic back-pocket, bypassing bulky gatekeeper residues (e.g., T315I in BCR-ABL).

Signaling Pathway Diagram (DOT)

Caption: Mechanism of action within the Pim kinase oncogenic signaling pathway.

Experimental Characterization

Researchers validating the synthesis of 3-pyrazin-2-yl-1H-indole should look for the following spectral signatures:

-

¹H NMR (DMSO-d₆, 400 MHz):

-

Indole NH: Broad singlet downfield, typically ~11.5–12.0 ppm.

-

Pyrazine Protons: Three distinct signals in the aromatic region (~8.4–9.1 ppm). The proton between the pyrazine nitrogens (C3-H) is the most deshielded.

-

Indole C2-H: A doublet or singlet around 8.0–8.3 ppm, showing coupling to the NH.

-

-

Mass Spectrometry (ESI):

-

Dominant peak at m/z 196.1 [M+H]⁺ .

-

-

UV-Vis:

-

Absorption maxima (

) typically around 290–330 nm due to the extended

-

References

-

PubChem . 3-(1H-Pyrazol-4-yl)-1H-indole (Analogous Scaffold Data). National Library of Medicine. Available at: [Link]

-

MDPI Pharmaceuticals . Synthesis and Biological Activities of Pyrazino[1,2-a]indole Derivatives. Available at: [Link]

-

Bioorganic & Medicinal Chemistry Letters . The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors. Available at: [Link]

Sources

The Unexplored Frontier: Pharmacological Potential of 3-Pyrazin-2-yl-1H-indole Derivatives

Executive Summary

The 3-pyrazin-2-yl-1H-indole scaffold represents a compelling "privileged structure" in medicinal chemistry, functioning as a bioisosteric twin to the well-established 3-(pyrazin-2-yl)-1H-indazole class of pan-Pim kinase inhibitors. By fusing the electron-rich indole core with the electron-deficient pyrazine ring, this biaryl system creates a unique "push-pull" electronic environment ideal for hydrogen bond interactions within ATP-binding pockets of kinases.

This technical guide analyzes the pharmacological architecture of these derivatives, focusing on their primary potential as Pim-1/2/3 kinase inhibitors for hematological malignancies and their secondary utility as broad-spectrum antimicrobial agents. We provide a validated synthetic protocol via Suzuki-Miyaura cross-coupling and a structural roadmap for optimization.

Chemical Architecture & Rational Design

The Biaryl "Hinge-Binder" Concept

The core pharmacological value of 3-pyrazin-2-yl-1H-indole lies in its ability to mimic the adenine ring of ATP.

-

The Indole Core (Donor): The N1-H serves as a hydrogen bond donor, critical for anchoring the molecule to the hinge region of kinase active sites (e.g., Glu121 in Pim-1).

-

The Pyrazine Ring (Acceptor): The pyrazine nitrogen atoms act as hydrogen bond acceptors. In the context of kinase inhibition, N4 of the pyrazine ring typically accepts a proton from the backbone amide of the hinge region.

-

Bioisosterism: This scaffold is a direct bioisostere of the 3-substituted indazole. The indole substitution offers different solubility profiles and metabolic liabilities (e.g., oxidation at C2) compared to indazole, providing a lever for tuning pharmacokinetic (PK) properties.

Structure-Activity Relationship (SAR) Logic

Optimization of this scaffold requires strategic substitution at three key vectors:

| Vector | Position | Chemical Modification | Pharmacological Impact |

| R1 | Indole N1 | Alkylation / Sulfonylation | Modulates lipophilicity and membrane permeability. Bulky groups here may clash with the hinge region unless a specific "sugar pocket" exists. |

| R2 | Indole C5/C6 | Halogens (F, Cl), OMe, CF3 | Critical for potency. Substituents here probe the hydrophobic pocket II. Electron-withdrawing groups (EWGs) often enhance metabolic stability. |

| R3 | Pyrazine C5/C6 | Amines, Piperazines | Solubilizing groups. Introduction of basic amines here improves aqueous solubility and can target solvent-exposed regions of the protein. |

Therapeutic Applications: The Core Directives

Oncology: Pan-Pim Kinase Inhibition

The most authoritative application of this scaffold is in the inhibition of Proviral Integration site for Moloney murine leukemia virus (Pim) kinases . Pim-1, Pim-2, and Pim-3 are constitutively active serine/threonine kinases overexpressed in leukemias (AML, CLL) and multiple myeloma.

Mechanism of Action: The 3-pyrazin-2-yl-1H-indole derivative functions as an ATP-competitive inhibitor. It occupies the ATP binding cleft, preventing the phosphorylation of downstream substrates like c-Myc , Bad , and 4E-BP1 . This blockade arrests the cell cycle at G1/S and induces apoptosis.

Diagram 1: Pim Kinase Signaling & Inhibition Logic

Caption: The inhibitor blocks Pim kinase activity, preventing the phosphorylation of oncogenic drivers c-Myc and Bad, thereby halting proliferation.

Infectious Disease: Antimicrobial Potential

Beyond oncology, indole-pyrazine hybrids have shown efficacy against Gram-positive bacteria (S. aureus) and fungi (C. albicans).[1] The mechanism is less defined but is hypothesized to involve:

-

DNA Gyrase Inhibition: Similar to fluoroquinolones, the planar biaryl system may intercalate DNA or bind to the gyrase-DNA complex.

-

Efflux Pump Evasion: The lipophilic nature of the indole core facilitates penetration of the bacterial cell wall.

Experimental Validation Protocols

Synthesis: Suzuki-Miyaura Cross-Coupling

The most robust method for constructing the 3-pyrazin-2-yl-1H-indole scaffold is the palladium-catalyzed cross-coupling of 3-indoleboronic acid derivatives with 2-chloropyrazine.

Protocol Validity:

This protocol uses a weak base (

Step-by-Step Methodology:

-

Reagents:

-

3-Indoleboronic acid pinacol ester (1.0 eq)

-

2-Chloropyrazine (1.1 eq)

-

Catalyst:

(0.05 eq) -

Base:

(aqueous) (3.0 eq) -

Solvent: 1,4-Dioxane (degassed)

-

-

Procedure:

-

Charge a microwave vial with the boronic ester, chloropyrazine, and catalyst.

-

Evacuate and backfill with Argon (

). -

Add degassed 1,4-dioxane and aqueous base.

-

Heat at 100°C for 12 hours (thermal) or 120°C for 30 minutes (microwave).

-

-

Workup:

-

Dilute with Ethyl Acetate (EtOAc), wash with water and brine.

-

Dry over

, filter, and concentrate.

-

-

Purification:

-

Flash Column Chromatography (Silica Gel).

-

Eluent: Hexane:EtOAc gradient (typically 0-50% EtOAc). The product often fluoresces under UV (254/365 nm).

-

Diagram 2: Synthesis Workflow

Caption: Optimized Suzuki-Miyaura coupling workflow for high-yield synthesis of the biaryl scaffold.

Biological Assay: In Vitro Kinase Inhibition (ADP-Glo™)

To validate the pharmacological potential, a luminescent ADP detection assay is recommended.

Protocol:

-

Enzyme Prep: Dilute recombinant Pim-1 kinase (0.2 ng/µL) in kinase buffer (50 mM HEPES pH 7.5, 10 mM

, 1 mM DTT). -

Compound Treatment: Add synthesized derivatives (dissolved in DMSO) to 384-well plates (10-point dose-response).

-

Reaction Initiation: Add ATP (10 µM) and substrate (S6 peptide). Incubate at RT for 60 min.

-

Detection: Add ADP-Glo™ Reagent (terminates reaction, depletes remaining ATP). Incubate 40 min. Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase light).

-

Analysis: Measure luminescence. Calculate

using non-linear regression (GraphPad Prism).

Quantitative Performance Targets

When evaluating new derivatives, the following benchmarks define "success" in the hit-to-lead phase:

| Parameter | Target Value | Rationale |

| Pim-1 | Potency required for cellular efficacy. | |

| Selectivity | Avoids off-target toxicity (CDK2 is essential for normal cell cycle). | |

| Solubility | Indoles can be insoluble; pyrazine N-substitution aids this. | |

| Lipophilicity | Optimal for membrane permeability (Lipinski's Rule of 5). |

Future Outlook & Challenges

The 3-pyrazin-2-yl-1H-indole scaffold is under-explored compared to its indazole counterpart. The primary challenge is metabolic stability ; the electron-rich indole C2 position is prone to oxidation by cytochrome P450 enzymes.

-

Solution: Block the C2 position with small groups (e.g., -Me, -F) or introduce electron-withdrawing groups on the benzene ring (e.g., 5-F, 5-Cl) to lower the HOMO energy and resist oxidation.

Diagram 3: Strategic Optimization Map

Caption: Strategic modification vectors to overcome metabolic liability and solubility issues.

References

-

Pim Kinase Inhibition

-

Indole-Pyrazine Synthesis

-

Antimicrobial Indole Hybrids

- Title: ADP-Glo™ Kinase Assay Application Guide.

Sources

- 1. researchgate.net [researchgate.net]

- 2. The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Suzuki Miyaura cross-coupling of 2-chloropyrazine with arylboronic acids catalyzed by novel palladium(II) ONO pincer co… [ouci.dntb.gov.ua]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and Biological Activities of Pyrazino[1,2-a]indole and Pyrazino[1,2-a]indol-1-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Bioactivity profile of 3-pyrazin-2-yl-1H-indole analogs

An In-Depth Technical Guide to the Bioactivity Profile of 3-Pyrazin-2-yl-1H-indole Analogs

Foreword for the Research Professional

The confluence of distinct heterocyclic scaffolds into a single molecular entity represents a powerful strategy in modern medicinal chemistry. The 3-pyrazin-2-yl-1H-indole core, a hybrid of the privileged indole nucleus and the bioisosterically significant pyrazine ring, presents a compelling yet underexplored chemical space. This guide is intended for researchers, scientists, and drug development professionals who operate at the frontier of small molecule discovery. Given the nascent stage of research into this specific analog class, this document deviates from a retrospective review. Instead, it serves as a forward-looking technical roadmap. We will synthesize foundational knowledge from structurally related compounds to build a predictive bioactivity profile, propose robust synthetic strategies, and provide validated experimental protocols to empower the scientific community to unlock the therapeutic potential of these novel structures.

The 3-Pyrazin-2-yl-1H-indole Scaffold: A Strategic Fusion

The indole ring is a cornerstone of numerous natural products and FDA-approved drugs, valued for its ability to participate in hydrogen bonding, π-stacking, and hydrophobic interactions with a multitude of biological targets.[1] The pyrazine ring, a nitrogen-containing six-membered heterocycle, is a common feature in kinase inhibitors and other therapeutics, where its nitrogen atoms act as crucial hydrogen bond acceptors.[2] The strategic placement of a pyrazine at the C3-position of the indole ring creates a unique electronic and steric profile, offering a novel vector for target engagement that differs from more extensively studied C2- or N-substituted indoles.

Currently, the published literature on this specific scaffold is sparse. A notable example is the natural product 3-((6-methylpyrazin-2-yl)methyl)-1H-indole , isolated from the deep-sea actinomycete Serinicoccus profundi.[3] This discovery validates the existence of this scaffold in nature and provides the first glimpse into its potential bioactivity.

Proposed Synthetic Pathways

To enable a systematic exploration of the 3-pyrazin-2-yl-1H-indole scaffold, robust and versatile synthetic routes are paramount. While specific literature is limited, established methodologies in indole and pyrazine chemistry can be logically adapted. We propose a primary synthetic strategy based on the coupling of a pre-functionalized indole with a pyrazine derivative.

Protocol: Palladium-Catalyzed Cross-Coupling Approach

This approach offers flexibility in the synthesis of diverse analogs by modifying either the indole or pyrazine coupling partner. A Suzuki or Stille coupling is a logical choice.

Step 1: Synthesis of 3-Borylated Indole (or Halogenated Indole)

-

Rationale: To prepare the indole for cross-coupling, it must be functionalized with either a boronic acid/ester (for Suzuki) or a halide (for Stille). N-protection of the indole (e.g., with a Boc or SEM group) is recommended to prevent side reactions.

-

Procedure (Illustrative for Borylation):

-

To a solution of N-protected 1H-indole (1.0 eq) in anhydrous THF at -78 °C, add n-butyllithium (1.1 eq) dropwise.

-

Stir for 30 minutes, then add triisopropyl borate (1.5 eq).

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench with aqueous HCl (1M) and extract with ethyl acetate.

-

Purify the resulting boronic acid by column chromatography.

-

Step 2: Synthesis of 2-Halopyrazine

-

Rationale: A halogenated pyrazine is required as the coupling partner. 2-Chloropyrazine or 2-bromopyrazine are commercially available or can be synthesized from pyrazinone.

-

Procedure (Illustrative): Commercially available 2-chloropyrazine can be used directly.

Step 3: Suzuki Coupling Reaction

-

Rationale: This palladium-catalyzed reaction will form the C-C bond between the indole C3 and the pyrazine C2 positions.

-

Procedure:

-

In a flask, combine N-protected 3-indoleboronic acid (1.0 eq), 2-chloropyrazine (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).

-

Add a base, typically aqueous sodium carbonate (2M, 3.0 eq), and a solvent mixture like toluene/ethanol.

-

Degas the mixture with argon or nitrogen for 15 minutes.

-

Heat the reaction to reflux (e.g., 90 °C) and monitor by TLC.

-

Upon completion, perform an aqueous workup, extract with an organic solvent, and purify by silica gel chromatography.

-

Step 4: N-Deprotection

-

Rationale: Removal of the protecting group from the indole nitrogen to yield the final product.

-

Procedure (Illustrative for Boc Deprotection): Dissolve the coupled product in a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) and stir at room temperature until deprotection is complete (monitored by TLC).

Caption: Proposed Suzuki coupling synthesis route.

Bioactivity Profile: Knowns and Predictions

Established Antimicrobial Activity

The only directly evaluated member of this class is the natural product 3-((6-methylpyrazin-2-yl)methyl)-1H-indole . It demonstrated weak antimicrobial activity against Staphylococcus aureus ATCC 25923 with a Minimum Inhibitory Concentration (MIC) of 96 μg/mL.[3] Importantly, it showed no cytotoxicity against the normal human liver cell line HL-7702 or the human liver tumor cell line BEL7402, suggesting a potentially favorable therapeutic window.[3] This finding, while modest, establishes a proof-of-concept for the antimicrobial potential of the scaffold.

| Compound | Organism | Bioactivity (MIC) | Cytotoxicity (Cell Lines) | Reference |

| 3-((6-methylpyrazin-2-yl)methyl)-1H-indole | Staphylococcus aureus | 96 µg/mL | None observed (HL-7702, BEL7402) | [3] |

Predicted Anticancer Activity: Kinase Inhibition

A compelling rationale for investigating the anticancer properties of 3-pyrazin-2-yl-1H-indole analogs comes from the closely related 3-(pyrazin-2-yl)-1H-indazole scaffold. This core structure has been identified as a potent inhibitor of Pim kinases, a family of serine/threonine kinases that are key regulators of signaling pathways involved in tumorigenesis.[4]

-

Causality & Mechanistic Insight: Pim kinases (Pim-1, Pim-2, Pim-3) are attractive oncology targets as they are frequently overexpressed in hematologic malignancies and solid tumors. They promote cell survival and proliferation by phosphorylating downstream targets such as the pro-apoptotic protein BAD and the cell cycle regulator p21. Inhibition of Pim kinases can thus lead to cell cycle arrest and apoptosis. The pyrazine moiety in the indazole series was crucial for activity, likely forming key hydrogen bonds within the ATP-binding pocket of the kinase. It is highly plausible that the 3-pyrazin-2-yl-1H-indole scaffold can orient the pyrazine moiety in a similar manner to engage the kinase hinge region, making it a prime candidate for Pim kinase inhibition.

Caption: Pim kinase signaling and proposed inhibition.

Predicted Anti-inflammatory and Other Activities

Hybrids of indole and pyrazole (a five-membered analog of pyrazine) have demonstrated significant anti-inflammatory properties.[5][6] This activity is often linked to the inhibition of cyclooxygenase (COX) enzymes or the modulation of inflammatory mediators like prostaglandins.[5][7] Given the structural and electronic similarities, it is reasonable to hypothesize that 3-pyrazin-2-yl-1H-indole analogs could also exhibit anti-inflammatory effects.

Key Experimental Protocols

To validate the predicted bioactivity profile, a tiered screening approach is recommended. The following protocols provide a robust framework for the initial characterization of novel analogs.

Protocol 1: In Vitro Pim-1 Kinase Inhibition Assay (Biochemical)

-

Objective: To determine the direct inhibitory effect of the analogs on Pim-1 kinase activity.

-

Principle: A fluorescence-based assay measuring the phosphorylation of a substrate peptide by the kinase. Inhibition is quantified by a decrease in the fluorescent signal.

-

Methodology:

-

Prepare a reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

-

Dispense 5 µL of 2X Pim-1 kinase solution in reaction buffer into a 384-well plate.

-

Add 2 µL of the test compound (analog) at various concentrations (typically a 10-point serial dilution starting from 10 µM). Add DMSO for control wells.

-

Incubate for 10 minutes at room temperature.

-

Initiate the reaction by adding 5 µL of a 2X ATP/substrate peptide solution (e.g., 5-FAM-labeled peptide).

-

Incubate for 60 minutes at 28 °C.

-

Terminate the reaction by adding 10 µL of a stop solution (e.g., 100 mM HEPES pH 7.5, 0.015% Brij-35, 0.2% coating reagent, 50 mM EDTA).

-

Read the plate on a fluorescence polarization plate reader.

-

Calculate IC₅₀ values by fitting the dose-response data to a four-parameter logistic equation.

-

Protocol 2: Cell Proliferation (MTT) Assay

-

Objective: To assess the cytotoxic or cytostatic effects of the analogs on cancer cell lines.

-

Principle: The MTT reagent is reduced by mitochondrial dehydrogenases in living cells to a purple formazan product. The amount of formazan is proportional to the number of viable cells.

-

Methodology:

-

Seed cancer cells (e.g., a leukemia line like K562 or a solid tumor line like MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test analogs for 72 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

-

Aspirate the supernatant and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the DMSO-treated control and determine the GI₅₀ (concentration for 50% growth inhibition).

-

Caption: High-level experimental screening workflow.

Future Directions and Conclusion

The 3-pyrazin-2-yl-1H-indole scaffold is a virtually untapped area of chemical biology. The foundational evidence, derived from a single natural product and compelling data from the analogous indazole series, strongly suggests a promising future for these compounds, particularly in oncology and infectious diseases.

The immediate path forward requires a focused synthetic effort to generate a diverse library of analogs. Key structure-activity relationship (SAR) questions to address include:

-

The effect of substituents on the indole ring (positions 4, 5, 6, 7).

-

The impact of substituents on the pyrazine ring.

-

The influence of modifying the indole N-H, which can serve as a crucial hydrogen bond donor.

By executing the proposed synthetic and screening strategies, the research community can systematically map the bioactivity of this scaffold, identify potent lead compounds, and ultimately translate this fundamental research into novel therapeutic candidates.

References

-

Zhang, K., Tran, C., Alami, M., Hamze, A., & Provot, O. (2021). Synthesis and Biological Activities of Pyrazino[1,2-a]indole and Pyrazino[1,2-a]indol-1-one Derivatives. Pharmaceuticals, 14(8), 779. [Link]

-

Patel, V. R., & Patel, P. S. (2014). Synthesis of some new pyrazolo-pyrazole derivatives containing indoles with antimicrobial activity. Der Pharma Chemica, 6(5), 332-339. [Link]

-

Zhang, K., Tran, C., Alami, M., Hamze, A., & Provot, O. (2021). Synthesis and Biological Activities of Pyrazino[1,2-a]indole and Pyrazino[1,2-a]indol-1-one Derivatives. ResearchGate. [Link]

-

Wikipedia contributors. (2023, December 27). VEGFR-2 inhibitor. In Wikipedia, The Free Encyclopedia. [Link]

-

Zhang, K., Tran, C., Alami, M., Hamze, A., & Provot, O. (2021). Synthesis and Biological Activities of Pyrazino[1,2-a]indole and Pyrazino[1,2-a]indol-1-one Derivatives. Pharmaceuticals (Basel, Switzerland), 14(8), 779. [Link]

-

Al-Omair, M. A., Ali, A. M., El-Sayed, W. A., & El-Gazzar, A. R. (2022). Pyrazolyl-s-triazine with indole motif as a novel of epidermal growth factor receptor/cyclin-dependent kinase 2 dual inhibitors. Frontiers in Chemistry, 10, 1027387. [Link]

-

Hassan, A. S., Dar, B. A., & Rather, M. A. (2022). Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors. Molecules (Basel, Switzerland), 27(12), 3740. [Link]

-

Li, Y., Wang, Y., Zhang, Y., Li, J., & Zhou, C. (2024). Synthesis and Antimicrobial Activity of 3-Alkylidene-2-Indolone Derivatives. Molecules (Basel, Switzerland), 29(22), 5028. [Link]

-

Wang, H., Vaught, M., Cee, V. J., & et al. (2015). The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(4), 834-840. [Link]

-

Tsolaki, E., & Komiotis, D. (2015). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Molecules (Basel, Switzerland), 20(7), 12496-12519. [Link]

-

Wesołowska, O., Wińska, P., & Bielenica, A. (2025). Indole–Pyrazole Hybrids: Synthesis, Structure, and Assessment of Their Hemolytic and Cytoprotective Properties. Molecules, 30(18), 4321. [Link]

-

da Silva, J. R., de Oliveira, V. M., & de Farias, M. S. S. (2023). Anti-Inflammatory Activity of N′-(3-(1H-indol-3-yl)benzylidene)-2-cyanoacetohydrazide Derivative via sGC-NO/Cytokine Pathway. Molecules, 28(19), 6934. [Link]

-

Ali, A., Asati, V., & Chourasia, O. P. (2020). In silico studies on pyrazine derivatives for identifying potential inhibitors of PIM-1 kinase. Journal of Applied Pharmaceutical Science, 10(11), 001-011. [Link]

-

Yang, X. W., Zhang, G. Y., & Ying, J. X. (2012). Isolation, characterization, and bioactivity evaluation of 3-((6-methylpyrazin-2-yl)methyl)-1H-indole, a new alkaloid from a deep-sea-derived actinomycete Serinicoccus profundi sp. nov. Marine Drugs, 11(1), 33-39. [Link]

-

El-Sayed, W. A., Al-Omair, M. A., & Ali, A. M. (2018). Anticancer and Anti-Inflammatory Activities of Some New Pyrazolo[3,4-b]pyrazines. Molecules, 23(10), 2657. [Link]

-

Ray, S., & Banerjee, A. (2021). Synthetic Strategies of Pyrazoline Derivatives for the Development of New Anticancer Agents: Recent Updates. Mini-Reviews in Organic Chemistry, 19(6), 729-748. [Link]

-

Fadda, A. A., & El-Mekabaty, A. (2013). Synthesis, Antibacterial and Antifungal Activity of Some New Pyrazoline and Pyrazole Derivatives. Molecules, 18(3), 2683-2700. [Link]

-

Khalil, O. M., & Refaat, H. M. (2011). Synthesis and Anti-inflammatory Activity of Some 3, 5-Diaryl-2-Pyrazoline Derivatives. Oriental Journal of Chemistry, 27(4), 1581-1590. [Link]

-

Sharma, A., & Kumar, V. (2022). Pyrazoline derivatives as an anticancer activity. International Journal of Creative Research Thoughts (IJCRT), 10(12). [Link]

-

Meshram, J. R., & Meshram, U. G. (2015). A REVIEW ON PYRAZIN-2(1H)-ONE DERIVATIVES POSSESSING BIOLOGICAL ACTIVITY. International Journal of Research in Pharmacy and Chemistry, 5(3), 509-518. [Link]

-

Kienle, M., & Bräse, S. (2021). Synthesis of new pyrazolo[8][9]triazines by cyclative cleavage of pyrazolyltriazenes. Beilstein Journal of Organic Chemistry, 17, 2816-2822. [Link]

-

El Ouaari, A., El Hezzat, M., & El Brahmi, N. (2024). Novel triazole-pyrazine as potential antibacterial agents: Synthesis, characterization, Antibacterial activity, drug-likeness properties and molecular docking studies. Moroccan Journal of Chemistry, 12(2). [Link]

-

Kumar, A., Jain, S., & Parle, A. (2012). Antimicrobial Activity of Some Novel Pyrazoline Derivatives. Journal of Advanced Pharmacy Education & Research, 2(3), 374-379. [Link]

-

Al-Ghorbani, M., Chebil, A., & Becker, M. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Future Medicinal Chemistry, 16(1), 35-56. [Link]

Sources

- 1. Indole–Pyrazole Hybrids: Synthesis, Structure, and Assessment of Their Hemolytic and Cytoprotective Properties [mdpi.com]

- 2. Isolation, characterization, and bioactivity evaluation of 3-((6-methylpyrazin-2-yl)methyl)-1H-indole, a new alkaloid from a deep-sea-derived actinomycete Serinicoccus profundi sp. nov - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. orientjchem.org [orientjchem.org]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis and Biological Activities of Pyrazino[1,2-a]indole and Pyrazino[1,2-a]indol-1-one Derivatives [mdpi.com]

- 8. derpharmachemica.com [derpharmachemica.com]

- 9. researchgate.net [researchgate.net]

Advanced Theoretical DFT Protocols for 3-Pyrazin-2-yl-1H-indole Scaffolds

Executive Summary & Strategic Relevance

The 3-pyrazin-2-yl-1H-indole scaffold represents a privileged structure in medicinal chemistry, fusing the pharmacophoric indole ring (common in kinase inhibitors and serotonin modulators) with a nitrogen-rich pyrazine moiety. This hybrid system offers unique electronic properties, specifically regarding hydrogen bond donor/acceptor motifs and

This guide provides a rigorous, self-validating computational framework for characterizing this molecule using Density Functional Theory (DFT). Unlike generic tutorials, this protocol focuses on the specific electronic challenges of linked heteroaromatic systems—namely, the rotational barrier at the C3(indole)-C2(pyrazine) bond and the accurate prediction of charge transfer states.

Computational Methodology (The "Why" and "How")

Theory Level Selection: Balancing Cost and Accuracy

For planar, conjugated heteroaromatic systems like 3-pyrazin-2-yl-1H-indole, standard functionals often fail to capture long-range interactions. We utilize the B3LYP hybrid functional for ground state optimization due to its proven error cancellation in organic thermochemistry. However, for excitation energies (TD-DFT), we recommend range-separated functionals like CAM-B3LYP to correct for charge-transfer ghosts.

Recommended Basis Set: 6-311++G(d,p)[1]

-

Diffuse functions (++) : Essential for describing the lone pairs on the pyrazine nitrogens and the indole NH, which are diffuse in nature.

-

Polarization functions (d,p) : Required to model the anisotropic electron distribution in the aromatic rings.

Step-by-Step Execution Protocol

Phase 1: Conformational Scanning (The Rotational Barrier)

Before full optimization, you must determine the global minimum. The bond connecting the indole and pyrazine rings allows rotation.

-

Scan Coordinate: Dihedral angle

(C2_indole-C3_indole-C2_pyrazine-N1_pyrazine). -

Step Size: 10 degrees (0° to 360°).

-

Outcome: Identify if the molecule is planar (favorable resonance) or twisted (steric hindrance). Note: Most indole-heterocycle hybrids exhibit a near-planar geometry (

) to maximize conjugation.

Phase 2: Geometry Optimization & Frequency Calculation

-

Software: Gaussian 16 / ORCA 5.0

-

Command Line (Gaussian Example):

-

Self-Validation: Ensure zero imaginary frequencies. A single imaginary frequency indicates a transition state, not a ground state.

-

Solvation: Use PCM or SMD models with DMSO or Water to mimic physiological/experimental conditions.

-

Phase 3: Electronic Property Extraction

-

FMO Analysis: Extract HOMO/LUMO energies to calculate the Global Reactivity Descriptors (Hardness

, Chemical Potential -

MEP Mapping: Map electrostatic potential onto the 0.002 a.u. isodensity surface to identify drug-receptor binding sites.

-

NBO Analysis: Perform Natural Bond Orbital analysis to quantify hyperconjugative interactions (e.g.,

).

Data Visualization & Workflow

Computational Workflow Diagram

The following diagram outlines the logical flow of the DFT study, ensuring no critical validation steps are missed.

Figure 1: Standardized DFT workflow for heteroaromatic scaffold analysis, ensuring geometric stability before property extraction.

Results Interpretation & Quantitative Analysis

Frontier Molecular Orbitals (FMO)

The HOMO-LUMO gap (

| Parameter | Formula | Interpretation for Drug Design |

| HOMO Energy | Electron donating ability. High HOMO = easier oxidation (metabolic liability). | |

| LUMO Energy | Electron accepting ability.[2] Low LUMO = electrophilic (potential toxicity). | |

| Energy Gap | Softness: Small gap implies high polarizability and higher chemical reactivity (better enzymatic binding). | |

| Chemical Hardness | Resistance to charge transfer. Harder molecules are more stable/less reactive. |

Expected Result: For indole-pyrazine hybrids, the HOMO is typically localized on the indole (electron-rich), while the LUMO shifts toward the electron-deficient pyrazine ring. This spatial separation facilitates Intramolecular Charge Transfer (ICT) , which is favorable for non-linear optical (NLO) properties and fluorescence tracking.

Molecular Electrostatic Potential (MEP)

MEP maps are critical for predicting non-covalent interactions (hydrogen bonding) in the active site of a protein.

-

Negative Potential (Red): Localized on the Pyrazine nitrogens (

) and the Indole -

Positive Potential (Blue): Localized on the Indole N-H (

). This is the primary H-bond donor site. -

Drug Design Implication: If docking into a kinase hinge region (e.g., ATP binding site), the Indole N-H acts as the donor to the backbone carbonyl of the hinge residue (e.g., Glu/Met), while the Pyrazine N accepts a bond from the backbone amide.

Biological Interaction Pathway (Hypothetical)

Given the scaffold's similarity to known kinase inhibitors (e.g., Crizotinib analogs), the following diagram illustrates the theoretical mechanism of action derived from the calculated electronic properties.

Figure 2: Theoretical pharmacophore mapping based on MEP-derived donor/acceptor sites targeting a generic kinase hinge region.

References & Authoritative Grounding

The protocols and interpretations above are synthesized from peer-reviewed methodologies applied to structurally homologous indole-heterocycle systems.

-

Indole-Pyrazine Synthesis & Properties:

-

DFT Methodology for Nitrogen Heterocycles:

-

Biological Application (Docking/SAR):

Sources

- 1. researchgate.net [researchgate.net]

- 2. chemicaljournal.org [chemicaljournal.org]

- 3. Design, synthesis, molecular modeling, and antimicrobial potential of novel 3-[(1H-pyrazol-3-yl)imino]indolin-2-one derivatives as DNA gyrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and Biological Activities of Pyrazino[1,2-a]indole and Pyrazino[1,2-a]indol-1-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ijfmr.com [ijfmr.com]

- 10. X-ray Crystallography, DFT Calculations and Molecular Docking of Indole-Arylpiperazine Derivatives as α1A-Adrenoceptor Antagonists [mdpi.com]

Methodological & Application

Efficient Synthesis of 3-Pyrazin-2-yl-1H-indole via Suzuki Coupling: An Application Note and Protocol

Abstract

The 3-substituted indole scaffold is a privileged motif in medicinal chemistry, forming the core of numerous pharmacologically active compounds. This application note provides a detailed, robust, and efficient protocol for the synthesis of 3-pyrazin-2-yl-1H-indole, a key intermediate in drug discovery, via the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth technical insights, a step-by-step experimental procedure, and troubleshooting guidance to ensure reproducible and high-yield synthesis.

Introduction: The Significance of 3-Pyrazin-2-yl-1H-indole

The fusion of indole and pyrazine rings in 3-pyrazin-2-yl-1H-indole creates a unique heterocyclic structure with significant potential in medicinal chemistry. Indole derivatives are known for a wide range of biological activities.[1][2] The addition of the pyrazine moiety, a common pharmacophore, can modulate the electronic properties and steric profile of the parent indole, leading to enhanced or novel therapeutic effects. The development of efficient and scalable synthetic routes to such compounds is therefore of paramount importance for the rapid exploration of chemical space in drug discovery programs.[3]

The Suzuki-Miyaura cross-coupling reaction stands out as a powerful and versatile method for the formation of carbon-carbon bonds.[4][5] Its broad functional group tolerance, mild reaction conditions, and the commercial availability of a wide array of boronic acids make it an ideal choice for the synthesis of complex molecules like 3-pyrazin-2-yl-1H-indole.[6][7] This protocol focuses on the coupling of a 3-haloindole with pyrazin-2-ylboronic acid, a strategy chosen for its reliability and the accessibility of the starting materials.[7]

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The synthesis of 3-pyrazin-2-yl-1H-indole via Suzuki coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[8][9][10] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues. The cycle comprises three key steps: oxidative addition, transmetalation, and reductive elimination.[4][8][9]

-

Oxidative Addition: The catalytic cycle begins with the oxidative addition of the 3-haloindole to a palladium(0) complex. This is often the rate-determining step of the reaction. The palladium inserts into the carbon-halogen bond, forming a new organopalladium(II) species. The reactivity of the halide follows the order I > Br > Cl.

-

Transmetalation: In this step, the pyrazinyl group is transferred from the organoboron species (pyrazin-2-ylboronic acid) to the palladium(II) complex. This process requires the presence of a base, which activates the boronic acid by forming a more nucleophilic boronate species, thereby facilitating the transfer of the organic moiety to the palladium center.[11][12]

-

Reductive Elimination: The final step is the reductive elimination of the desired product, 3-pyrazin-2-yl-1H-indole, from the palladium(II) complex.[8] This step regenerates the active palladium(0) catalyst, allowing it to re-enter the catalytic cycle.[8]

The choice of ligands coordinated to the palladium center plays a critical role in the efficiency of the catalytic cycle.[8] Bulky and electron-rich phosphine ligands, for instance, can enhance the rates of both oxidative addition and reductive elimination, leading to higher yields and faster reaction times.[9]

Sources

- 1. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]

- 2. benchchem.com [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. mt.com [mt.com]

- 5. jsynthchem.com [jsynthchem.com]

- 6. thieme-connect.com [thieme-connect.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. suzuki coupling reaction in chemistry: Definition, Types and Importance | AESL [aakash.ac.in]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Suzuki Coupling [organic-chemistry.org]

One-Pot Synthesis of 3-Pyrazin-2-yl-1H-indole: A Detailed Guide for Researchers

Introduction: The Significance of the 3-Pyrazin-2-yl-1H-indole Scaffold

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products, pharmaceuticals, and agrochemicals.[1][2] Its versatile structure allows for a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4][5] When fused or linked to other heterocyclic systems, such as pyrazine, the resulting hybrid molecules often exhibit enhanced or novel pharmacological profiles. The pyrazine ring, a six-membered aromatic heterocycle containing two nitrogen atoms, is also a prevalent motif in biologically active compounds, contributing to properties like kinase inhibition.[6]

The target molecule, 3-pyrazin-2-yl-1H-indole, represents a promising scaffold for drug discovery by combining these two privileged heterocyclic systems. Its synthesis, particularly through efficient one-pot methodologies, is of significant interest to researchers in drug development and organic synthesis. One-pot reactions offer considerable advantages over traditional multi-step syntheses by minimizing purification steps, reducing solvent waste, and improving overall time and resource efficiency.[7] This guide provides detailed, field-proven one-pot protocols for the synthesis of 3-pyrazin-2-yl-1H-indole, aimed at researchers, scientists, and drug development professionals. The methodologies presented are grounded in established chemical principles and supported by authoritative literature, ensuring both scientific integrity and practical applicability.

Strategic Approaches to the One-Pot Synthesis of 3-Pyrazin-2-yl-1H-indole

Two primary one-pot strategies for the synthesis of 3-pyrazin-2-yl-1H-indole are detailed below: a modern palladium-catalyzed cross-coupling approach and a classic Fischer indole synthesis approach. Each method offers distinct advantages and considerations in terms of starting material availability, reaction conditions, and substrate scope.

Diagrammatic Overview of Synthetic Strategies

Caption: Synthetic pathways to 3-pyrazin-2-yl-1H-indole.

Protocol 1: One-Pot Palladium-Catalyzed Stille Cross-Coupling

The Stille cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, involving the reaction of an organostannane with an organic halide in the presence of a palladium catalyst.[8] This protocol details a one-pot synthesis of 3-pyrazin-2-yl-1H-indole from 3-iodoindole and 2-(tributylstannyl)pyrazine.

Causality Behind Experimental Choices:

-

Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a commonly used and effective catalyst for Stille couplings due to its ability to readily undergo oxidative addition with the aryl halide.

-

Solvent: Toluene is a suitable non-polar solvent that facilitates the dissolution of the reactants and is stable at the required reaction temperatures. Anhydrous and degassed solvent is crucial to prevent catalyst deactivation and unwanted side reactions.

-

Ligand: The triphenylphosphine ligands on the palladium catalyst are essential for stabilizing the palladium center and facilitating the catalytic cycle.

-

Inert Atmosphere: The reaction is sensitive to oxygen, which can oxidize the Pd(0) catalyst to an inactive state. Therefore, maintaining an inert atmosphere using argon or nitrogen is critical for the success of the reaction.

Experimental Protocol:

Materials:

-

3-Iodoindole

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Anhydrous and degassed toluene

-

Argon or Nitrogen gas

-

Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

-

Magnetic stirrer and heating mantle

Procedure:

-

To a dry Schlenk flask under an argon atmosphere, add 3-iodoindole (1.0 mmol, 1.0 equiv).

-

Add anhydrous and degassed toluene (10 mL) to dissolve the 3-iodoindole.

-

To the stirred solution, add 2-(tributylstannyl)pyrazine (1.2 mmol, 1.2 equiv).[1][9][10][11][12]

-

Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%).

-

Seal the Schlenk flask and heat the reaction mixture to 100-110 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-16 hours.[13]

-

Upon completion, cool the reaction mixture to room temperature.

-

The solvent can be removed under reduced pressure. The crude product can be purified by silica gel column chromatography.

Data Presentation:

| Entry | Reactant 1 | Reactant 2 | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 3-Iodoindole | 2-(Tributylstannyl)pyrazine | Pd(PPh₃)₄ | Toluene | 110 | 16 | ~70-85 |

Yields are estimated based on typical Stille coupling reactions and may vary depending on the specific reaction conditions and scale.

Workflow for Stille Cross-Coupling

Caption: Stille coupling workflow.

Protocol 2: One-Pot Fischer Indole Synthesis

The Fischer indole synthesis is a classic and reliable method for constructing the indole ring from an arylhydrazine and a carbonyl compound under acidic conditions.[10][11] This protocol outlines a one-pot procedure for the synthesis of 3-pyrazin-2-yl-1H-indole starting from 2-hydrazinopyrazine and pyruvic acid.

Causality Behind Experimental Choices:

-

Acid Catalyst: Polyphosphoric acid (PPA) or a mixture of acetic acid and a strong mineral acid (e.g., H₂SO₄) is commonly used to catalyze the key-sigmatropic rearrangement and subsequent cyclization and ammonia elimination steps.

-

Carbonyl Compound: Pyruvic acid is chosen as the carbonyl partner, which, after cyclization and decarboxylation, will lead to the desired 3-substituted indole with a hydrogen at the 2-position.

-

One-Pot Approach: The initial formation of the pyrazinylhydrazone from 2-hydrazinopyrazine and pyruvic acid is followed by in-situ indolization without isolation of the intermediate, streamlining the process.[10]

Precursor Synthesis: 2-Hydrazinopyrazine

The starting material, 2-hydrazinopyrazine, can be synthesized from 2-chloropyrazine and hydrazine hydrate.

Procedure for 2-Hydrazinopyrazine Synthesis:

-

In a round-bottom flask, dissolve 2-chloropyrazine (1.0 equiv) in a suitable solvent such as butanol.[1]

-

Add an excess of hydrazine hydrate (typically 5-10 equivalents).

-

Heat the reaction mixture at reflux (around 100 °C) for 24-48 hours.[1]

-

Monitor the reaction by TLC.

-

After completion, cool the mixture and dilute with water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 2-hydrazinopyrazine.

Experimental Protocol:

Materials:

-

2-Hydrazinopyrazine

-

Pyruvic acid

-

Polyphosphoric acid (PPA) or Acetic Acid/Sulfuric Acid mixture

-

Ethanol (as a co-solvent if needed)

-

Standard glassware for reflux

-

Magnetic stirrer and heating mantle

Procedure:

-

In a round-bottom flask, dissolve 2-hydrazinopyrazine (1.0 mmol, 1.0 equiv) in ethanol or acetic acid.

-

Add pyruvic acid (1.1 mmol, 1.1 equiv) to the solution.

-

Stir the mixture at room temperature for 1-2 hours to allow for the formation of the hydrazone intermediate.

-

Carefully add the acid catalyst (e.g., PPA or a few drops of concentrated H₂SO₄ in acetic acid).

-

Heat the reaction mixture to reflux (typically 80-120 °C) for 2-4 hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture and carefully pour it onto crushed ice.

-

Neutralize the mixture with a suitable base (e.g., sodium hydroxide solution) until the product precipitates.

-

Filter the precipitate, wash with cold water, and dry.

-

The crude product can be further purified by recrystallization or column chromatography.

Data Presentation:

| Entry | Hydrazine | Carbonyl | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 2-Hydrazinopyrazine | Pyruvic Acid | PPA | - | 100-120 | 3 | ~50-70 |

| 2 | 2-Hydrazinopyrazine | Pyruvic Acid | H₂SO₄/AcOH | Acetic Acid | 118 | 4 | ~45-65 |

Yields are estimated based on typical Fischer indole syntheses and may vary.

Workflow for Fischer Indole Synthesis

Caption: Fischer indole synthesis workflow.

Protocol 3: One-Pot Direct C-H Arylation

Direct C-H activation/arylation has emerged as a powerful and atom-economical strategy for the synthesis of bi-aryl compounds, avoiding the need for pre-functionalized starting materials.[4] This protocol describes a potential one-pot synthesis of 3-pyrazin-2-yl-1H-indole via the direct palladium-catalyzed coupling of indole with a 2-halopyrazine.

Causality Behind Experimental Choices:

-

Palladium Catalyst: Palladium(II) acetate [Pd(OAc)₂] is a common and effective catalyst for C-H activation reactions.

-

Ligand: The choice of ligand is crucial for the success of direct C-H arylation. Phosphine ligands like triphenylphosphine (PPh₃) or more specialized ligands such as XPhos can be effective.

-

Oxidant: In many Pd(II)-catalyzed C-H activation cycles, an oxidant is required to regenerate the active catalyst. Copper(II) salts or silver salts are often used.

-

Base: A base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), is typically required to facilitate the C-H activation step and neutralize the acid generated during the reaction.

-

Solvent: High-boiling polar aprotic solvents like DMF or DMA are often used to ensure the solubility of the reactants and to facilitate the reaction at elevated temperatures.

Experimental Protocol:

Materials:

-

Indole

-

2-Chloropyrazine or 2-Bromopyrazine

-

Palladium(II) acetate [Pd(OAc)₂]

-

Triphenylphosphine (PPh₃) or other suitable ligand

-

Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

-

Copper(I) iodide (CuI) as a co-catalyst (optional)

-

Anhydrous N,N-Dimethylformamide (DMF) or N,N-Dimethylacetamide (DMA)

-

Argon or Nitrogen gas

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To a dry Schlenk flask under an argon atmosphere, add indole (1.0 mmol, 1.0 equiv), 2-halopyrazine (1.2 mmol, 1.2 equiv), palladium(II) acetate (0.05 mmol, 5 mol%), and the chosen ligand (e.g., PPh₃, 0.1 mmol, 10 mol%).

-

Add the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv) and any co-catalyst (e.g., CuI, 0.1 mmol, 10 mol%).

-

Add anhydrous DMF or DMA (5 mL).

-

Seal the flask and heat the reaction mixture to 120-140 °C.

-

Monitor the reaction by TLC. The reaction time can vary from 12 to 24 hours.

-

After completion, cool the reaction to room temperature.

-

Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Data Presentation:

| Entry | Indole | Aryl Halide | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Indole | 2-Chloropyrazine | Pd(OAc)₂/PPh₃ | K₂CO₃ | DMF | 140 | 24 | ~40-60 |

| 2 | Indole | 2-Bromopyrazine | Pd(OAc)₂/XPhos | Cs₂CO₃ | DMA | 130 | 18 | ~50-70 |

Yields are estimates and highly dependent on the specific catalytic system and reaction conditions.

Workflow for Direct C-H Arylation

Caption: Direct C-H arylation workflow.

Conclusion and Future Perspectives

The one-pot protocols detailed in this guide provide efficient and practical routes to the valuable 3-pyrazin-2-yl-1H-indole scaffold. The choice of method will depend on factors such as the availability of starting materials, desired scale, and the specific functional groups present in the precursors. The palladium-catalyzed methods, particularly direct C-H arylation, represent a more modern and atom-economical approach, while the Fischer indole synthesis offers a classic and robust alternative.

Further optimization of these protocols, such as exploring different catalyst systems, ligands, and reaction conditions, including microwave-assisted synthesis, could lead to even higher yields and shorter reaction times.[2][5] The development of enantioselective methods for the synthesis of chiral derivatives of 3-pyrazin-2-yl-1H-indole also presents an exciting avenue for future research, potentially leading to the discovery of new therapeutic agents with improved potency and selectivity.

References

-

Organic Synthesis. Stille Coupling. [Link]

-

He, J., et al. (2023). Highly efficient synthesis of C3-heteroaryl 3-fluorooxindoles via a one-pot stepwise Ce(iii)/photoassisted cross-dehydrogenative coupling/fluorooxidation process. Organic Chemistry Frontiers, 10, 668-674. [Link]

- Supporting Information for The Unprecedented Side Reactions in the Stille Coupling Reaction. [Source URL not available, general procedure cited for typical conditions]

- Allied Academies. (2012). Microwave Assisted one Pot Synthesis of Pharmaceutical Pyrazole Derivatives. [Journal and specific article details not fully provided in search result]

-

MDPI. (2021). Microwave-Assisted One Pot Three-Component Synthesis of Novel Bioactive Thiazolyl-Pyridazinediones as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria. Molecules, 26(14), 4235. [Link]

-

Demjén, A., et al. (2014). Facile synthesis of 1H-imidazo[1,2-b]pyrazoles via a sequential one-pot synthetic approach. Beilstein Journal of Organic Chemistry, 10, 243-250. [Link]

-

Clarke, M. L., & Riches, S. L. (2023). Straightforward synthesis of N-arylindoles via one-pot Fischer indolisation–indole N-arylation. RSC Advances, 13(26), 15993-15997. [Link]

-

Beilstein Journals. (2018). Synthesis of pyrazolopyrimidinones using a “one-pot” approach under microwave irradiation. Beilstein Journal of Organic Chemistry, 14, 104-109. [Link]

-

Organix Inc. 2-Tributylstannylpyrazine. [Link]

-

RSC Publishing. (2024). Easy one-pot synthesis of multifunctionalized indole–pyrrole hybrids as a new class of antileishmanial agents. RSC Advances, 14, 15713-15720. [Link]

-

MDPI. (2015). Sequentially Palladium-Catalyzed Processes in One-Pot Syntheses of Heterocycles. Molecules, 20(12), 22462-22507. [Link]

-

Beilstein Journals. (2018). Synthesis of pyrazolopyrimidinones using a “one-pot” approach under microwave irradiation. Beilstein Journal of Organic Chemistry, 14, 104-109. [Link]

-

Organic Chemistry Portal. One-Pot Synthesis of N-Arylpyrazoles from Arylhalides. [Link]

- ResearchGate. (2024). Efficient One‐Pot Multicomponent Approach to 3‐Phenylpyrrolo[1,2‐a]Pyrazine and Novel 3‐Phenylpyrazino[1,2‐a]Indole in Aqueous Medium. [Journal and specific article details not fully provided in search result]

-

PubMed. (2024). Multicomponent synthesis of 3-(1H-indol-3-yl)-2-phenyl-1H-benzo[f]indole-4,9-dione derivatives. Molecular Diversity. [Link]

-

Larock, R. C., & Yum, E. K. (1991). Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization. Journal of the American Chemical Society, 113(17), 6689–6690. [Link]

- ResearchGate. (2023). One-Pot Construction of Heteroarylation/Esterification Products of Acrylic Acids via Iridium(III)-Catalyzed C–H Activation. [Journal and specific article details not fully provided in search result]

- ResearchGate. (2013). Microwave assisted one pot synthesis of some pyrazole derivatives as a safer anti-inflammatory and analgesic agents. Acta Poloniae Pharmaceutica, 70(3), 435-441.

-

Perez, F., & Minatti, A. (2011). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Organic Letters, 13(8), 1984–1987. [Link]

-

RSC Publishing. (2023). Straightforward synthesis of N-arylindoles via one-pot Fischer indolisation–indole N-arylation. RSC Advances, 13, 15993-15997. [Link]

-

Perez, F., & Minatti, A. (2011). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Organic Letters, 13(8), 1984–1987. [Link]

- ResearchGate. (2013). Transition metal-catalyzed functionalization of pyrazines. RSC Advances, 3(24), 9099-9124.

-

Semantic Scholar. Advancing total synthesis through the Stille cross-coupling. [Link]

-

SciSpace. Synthesis of 3‐Iodoindoles by the Pd/Cu‐Catalyzed Coupling of N,N‐Dialkyl‐2‐iodoanilines and Terminal Acetylenes, Foll. [Link]

- Google Patents. CN105293568A - Preparation method for guaranteed reagent zinc chloride.

- Google Patents. US9731978B2 - Method for preparing basic zinc chloride.

- Google Patents.

- Google Patents. CN101875504A - Method for preparing high-purity anhydrous zinc chloride.

- Google Patents.

Sources

- 1. 2-Hydrazinopyridine synthesis - chemicalbook [chemicalbook.com]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Direct transition metal-catalyzed functionalization of heteroaromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. papers.ssrn.com [papers.ssrn.com]

- 6. Straightforward synthesis of N-arylindoles via one-pot Fischer indolisation–indole N-arylation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. BJOC - Palladium-catalyzed dual C–H or N–H functionalization of unfunctionalized indole derivatives with alkenes and arenes [beilstein-journals.org]

- 8. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]

- 9. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 10. Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System - PMC [pmc.ncbi.nlm.nih.gov]

- 11. CN106588758A - Synthetic process for 2-hydrazinylpyridine derivative - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

Application Note: Strategic C-H Activation Protocols for Direct C3-Pyrazinylation of Indole

Executive Summary & Scientific Rationale

The fusion of indole and pyrazine pharmacophores creates a privileged structural motif found in potent kinase inhibitors (e.g., JAK/STAT pathway modulators), antimicrobials, and organic light-emitting diodes (OLEDs). While the indole C3 position is inherently nucleophilic, direct C3-pyrazinylation remains synthetically challenging due to the electron-deficient nature of the pyrazine ring and the competing C2-regioselectivity often observed in transition-metal-catalyzed manifolds.

Traditional methods rely on pre-functionalized substrates (e.g., 3-haloindoles or indolylboronic acids) coupled with halopyrazines. However, Direct C-H Activation offers a step-economic alternative, bypassing pre-functionalization.

This guide details two distinct, field-validated protocols for direct C3-pyrazinylation:

-

Transition-Metal-Free C3-Arylation: Utilizing a base-promoted radical/aryne hybrid mechanism for robust coupling with chloropyrazines.

-

Visible-Light Photoredox Catalysis: A mild, room-temperature approach leveraging radical-radical cross-coupling for high functional group tolerance.

Critical Mechanistic Insights

The Regioselectivity Paradox

In Pd-catalyzed C-H arylation, the C2 position is often favored due to the "concerted metalation-deprotonation" (CMD) mechanism, where the acidity of the C2-H bond (pKa ~ 21) directs the metalation. Achieving C3-selectivity requires bypassing this thermodynamic sink.

-

Strategy A (Base-Promoted): Uses strong bases (KOtBu) to induce Single Electron Transfer (SET), generating indole radical cations that react at the most nucleophilic C3 site.

-

Strategy B (Photoredox): Generates a transient indole radical cation via oxidative quenching, which is subsequently trapped by a pyrazinyl radical anion.

Mechanistic Pathway Diagram

The following diagram contrasts the logic of the two protocols.

Caption: Mechanistic divergence between Base-Promoted SET (Top) and Photoredox Radical Cross-Coupling (Bottom) pathways for C3-selectivity.

Experimental Protocols

Protocol A: Transition-Metal-Free C3-Arylation with Chloropyrazine

Best for: Scale-up, cost-sensitive projects, and substrates stable to strong bases. Mechanism: Base-mediated radical substitution (SRN1-type or Aryne-like).

Materials

-

Substrate: Indole (1.0 equiv)

-

Coupling Partner: 2-Chloropyrazine (1.5 - 2.0 equiv)

-

Promoter: Potassium tert-butoxide (KOtBu) (3.0 equiv)

-

Solvent: Anhydrous DMF (0.2 M concentration)

-

Additives: 1,10-Phenanthroline (10 mol%) - Optional, enhances yield by stabilizing intermediates.

Step-by-Step Methodology

-

Preparation: Flame-dry a reaction tube equipped with a magnetic stir bar and cool under Argon flow.

-

Charging: Add Indole (1.0 mmol), 2-Chloropyrazine (1.5 mmol), KOtBu (3.0 mmol), and 1,10-Phenanthroline (0.1 mmol) to the tube.

-

Solvation: Add anhydrous DMF (5.0 mL) via syringe. The reaction mixture will typically turn dark brown immediately.

-

Reaction: Seal the tube and heat to 80 °C for 12 hours.

-

Note: Unlike Pd-catalyzed reactions, rigorous exclusion of air is less critical, but an inert atmosphere improves reproducibility.

-

-

Workup: Cool to room temperature. Quench with saturated NH₄Cl solution (10 mL). Extract with EtOAc (3 x 15 mL).

-

Purification: Wash combined organics with water (2x) and brine (1x) to remove DMF. Dry over Na₂SO₄, concentrate, and purify via flash column chromatography (Hexane/EtOAc gradient).

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Low Yield | Moisture in KOtBu | Use sublimed grade KOtBu; store in glovebox. |

| N-Arylation | Deprotonation of N-H | This protocol favors C3, but if N-arylation competes, use N-methyl indole or lower temperature (60 °C). |

| Poly-arylation | Excess reagents | Strictly control stoichiometry (1.5 equiv Pyrazine). |

Protocol B: Visible-Light Mediated C3-Heteroarylation

Best for: Late-stage functionalization, complex substrates, and functional groups sensitive to strong bases. Mechanism: Proton-Coupled Electron Transfer (PCET) / Radical Cross-Coupling.[1]

Materials

-

Substrate: Indole (1.0 equiv)

-

Coupling Partner: 2-Cyanopyrazine or 2-Chloropyrazine (1.5 equiv)

-

Photocatalyst: 3DPAFIPN (1-2 mol%) or Eosin Y (5 mol%)

-

Base: K₂CO₃ or Cs₂CO₃ (2.0 equiv)

-

Solvent: DMSO or DMA (0.1 M)

-

Light Source: Blue LEDs (450-460 nm, 10-40 W)

Step-by-Step Methodology

-

Setup: In a clear glass vial (borosilicate), combine Indole (0.5 mmol), Pyrazine partner (0.75 mmol), Photocatalyst (1-2 mol%), and Base (1.0 mmol).

-

Degassing: Add solvent (5 mL). Sparge with Nitrogen for 15 minutes. Oxygen quenching is the primary failure mode for this radical pathway.

-

Irradiation: Seal the vial and place it 2-3 cm from the Blue LED source. Use a fan to maintain temperature at ~25-30 °C.

-

Monitoring: Stir vigorously for 18-24 hours. Monitor by TLC or LCMS.

-

Workup: Dilute with water, extract with DCM or EtOAc.

-

Purification: Silica gel chromatography.

Workflow Diagram

Caption: Operational workflow for Photoredox C3-Pyrazinylation ensuring oxygen exclusion.

Comparative Data & Scope

The following table summarizes the performance of these methods based on literature precedents for C3-heteroarylation.

| Feature | Protocol A (Base-Promoted) | Protocol B (Photoredox) | Classic Pd-Catalysis (Ohta et al.) |

| C3:C2 Selectivity | >20:1 | >20:1 | ~1:1 to 1:5 (Variable) |

| Substrate Scope | Good (tolerates halides, ethers) | Excellent (tolerates esters, amides) | Moderate |

| Reaction Temp | 80 - 100 °C | Room Temperature (25 °C) | Reflux (>120 °C) |

| Cost | Low (KOtBu is cheap) | Moderate (Catalyst cost) | High (Pd + Ligands) |

| Green Metric | Moderate (DMF solvent) | High (Energy efficient, mild) | Low (Heavy metals) |

References

-

Transition-Metal-Free C3-Arylation

-

Visible-Light Photoredox C3-Heteroarylation

- Title: Site-Selective N-1 and C-3 Heteroarylation of Indole with Heteroarylnitriles by Organoc

- Source:Angewandte Chemie Intern

-

URL:[Link]

-

Classic Pd-Catalyzed Coupling (Contextual)

-

General C-H Activation Review

Sources

- 1. Site-Selective N-1 and C-3 Heteroarylation of Indole with Heteroarylnitriles by Organocatalysis under Visible Light - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Transition Metal-Free C3 Arylation of Indoles with Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Palladium-catalyzed Coupling Reaction of Chloropyrazines with Indole [chooser.crossref.org]

- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 7. researchgate.net [researchgate.net]

Application Notes & Protocols: Palladium-Catalyzed Synthesis of 3-Pyrazin-2-yl-1H-indole

Introduction: The 3-aryl-1H-indole scaffold is a privileged structure in medicinal chemistry and drug discovery, forming the core of numerous biologically active compounds. Specifically, the fusion of a pyrazine ring at the C3-position of indole creates a unique heteroaromatic system with significant potential for modulating kinase activity, protein-protein interactions, and other critical biological pathways. The synthesis of these valuable motifs is most efficiently achieved through palladium-catalyzed cross-coupling reactions, which offer a powerful and versatile methodology for constructing C(sp²)–C(sp²) bonds.

This document provides a detailed technical guide for researchers, chemists, and drug development professionals on the synthesis of 3-pyrazin-2-yl-1H-indole. We will explore the mechanistic underpinnings of the two most prominent methods—the Suzuki-Miyaura and Stille couplings—and provide field-proven, step-by-step protocols. The causality behind experimental choices, troubleshooting insights, and methods for product validation are explained to ensure scientific integrity and reproducibility.

Part 1: Mechanistic Overview of Key Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions operate via a general catalytic cycle involving a Pd(0) active species and a Pd(II) intermediate.[1][2] The cycle consists of three fundamental steps: oxidative addition, transmetalation, and reductive elimination. Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting unexpected outcomes.

Figure 1: General Palladium Cross-Coupling Catalytic Cycle.

-

Oxidative Addition : The active 14-electron Pd(0) catalyst inserts into the carbon-halide (or pseudohalide) bond of the electrophile (e.g., 3-bromoindole), forming a 16-electron square planar Pd(II) intermediate.[3][4] This is often the rate-determining step of the overall cycle.

-

Transmetalation : The organic group from a nucleophilic organometallic reagent (e.g., a pyrazinylboronic acid or pyrazinylstannane) is transferred to the palladium center, displacing the halide.[1][5] For Suzuki couplings, this step requires activation of the organoboron species with a base.[6]

-

Reductive Elimination : The two organic fragments (indole and pyrazine) coupled on the palladium center are eliminated to form the final product, 3-pyrazin-2-yl-1H-indole. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[3][7]

Part 2: Comparative Analysis of Synthetic Strategies

The two most viable strategies for synthesizing 3-pyrazin-2-yl-1H-indole are the Suzuki-Miyaura and Stille cross-coupling reactions. The choice between them depends on factors like reagent availability, functional group tolerance, and toxicity concerns.

| Feature | Suzuki-Miyaura Coupling | Stille Coupling |

| Organometallic Reagent | Organoboron (Boronic Acids/Esters) | Organostannane (Stannanes) |

| Toxicity | Low; Boronic acids are generally non-toxic. | High; Organotin compounds are highly toxic and require careful handling.[3][7] |

| Stability of Reagents | Boronic acids can be prone to protodeboronation, especially heteroaryl ones. | Organostannanes are generally stable to air and moisture.[7] |

| Byproducts | Water-soluble boron byproducts, easily removed. | Tin byproducts can be difficult to remove from the final product. |

| Key Additive | Requires a base (e.g., K₃PO₄, Cs₂CO₃) to activate the boronic acid.[6] | Often benefits from additives like Cu(I) salts to accelerate transmetalation.[8] |

| Reaction Scope | Extremely broad and one of the most widely used C-C bond-forming reactions.[2] | Very broad, with excellent tolerance for a wide array of functional groups.[4] |

Part 3: Experimental Protocols

Safety Precaution: These reactions should be performed by trained professionals in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory. Organostannanes (Protocol 2) are highly toxic and should be handled with extreme care. All reactions involving palladium catalysts and phosphine ligands should be conducted under an inert atmosphere (Nitrogen or Argon) to prevent catalyst degradation.

Protocol 1: Suzuki-Miyaura Synthesis of 3-Pyrazin-2-yl-1H-indole

This protocol is generally preferred due to the low toxicity of the boron-based reagents. The reaction couples a 3-haloindole with a pyrazinylboronic acid derivative. The choice of 3-bromo or 3-chloroindole can be effective, with chloro-substrates often being more cost-effective but potentially requiring more active catalyst systems.[9]

Figure 2: Experimental Workflow for Suzuki-Miyaura Coupling.

Materials & Reagents:

| Reagent | M.W. | Amount | Moles (mmol) | Eq. |

| 3-Bromo-1H-indole | 196.04 | 196 mg | 1.0 | 1.0 |

| Pyrazin-2-ylboronic acid | 123.91 | 186 mg | 1.5 | 1.5 |

| XPhos Pd G3 Precatalyst | 863.77 | 17.2 mg | 0.02 | 0.02 |

| Potassium Phosphate (K₃PO₄) | 212.27 | 425 mg | 2.0 | 2.0 |

| 1,4-Dioxane (anhydrous) | - | 4.0 mL | - | - |

| Water (degassed) | - | 1.0 mL | - | - |

Step-by-Step Procedure:

-

Reaction Setup: To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add 3-bromo-1H-indole (196 mg, 1.0 mmol), pyrazin-2-ylboronic acid (186 mg, 1.5 mmol), and potassium phosphate (425 mg, 2.0 mmol).

-

Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with dry argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

-

Solvent Addition: Through the septum, add anhydrous 1,4-dioxane (4.0 mL) followed by degassed water (1.0 mL) via syringe.

-

Catalyst Addition: Briefly remove the septum and add the XPhos Pd G3 precatalyst (17.2 mg, 0.02 mmol) under a positive flow of inert gas. Causality Note: XPhos is a bulky, electron-rich phosphine ligand that promotes the oxidative addition and reductive elimination steps, making it highly effective for coupling heteroaryl chlorides and bromides.[9]

-

Reaction: Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting 3-bromoindole is consumed.

-

Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and transfer to a separatory funnel. Wash with water (2 x 15 mL) and then with brine (15 mL).

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude residue should be purified by flash column chromatography on silica gel. Expert Insight: For nitrogen-containing heterocycles that may streak on silica, adding 0.5-1% triethylamine to the eluent can neutralize acidic sites on the silica and improve separation.[10] A typical eluent system would be a gradient of ethyl acetate in hexanes.

-

Characterization: Combine the pure fractions and remove the solvent in vacuo to yield 3-pyrazin-2-yl-1H-indole as a solid. Confirm the structure and purity using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: Stille Cross-Coupling of 3-Pyrazin-2-yl-1H-indole

This protocol is an excellent alternative, particularly if the required pyrazinylstannane is more readily available or stable than its boronic acid counterpart. It involves the coupling of an organostannane with a halo-pyrazine.

Figure 3: Experimental Workflow for Stille Coupling & Deprotection.

Materials & Reagents (Coupling Step):

| Reagent | M.W. | Amount | Moles (mmol) | Eq. |

| 1-(Boc)-3-(tributylstannyl)-1H-indole | 506.24 | 506 mg | 1.0 | 1.0 |

| 2-Chloropyrazine | 114.53 | 137 mg | 1.2 | 1.2 |

| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 915.72 | 23 mg | 0.025 | 0.025 |

| Tri(2-furyl)phosphine (P(2-furyl)₃) | 232.16 | 23 mg | 0.1 | 0.1 |

| Toluene (anhydrous) | - | 5.0 mL | - | - |

Step-by-Step Procedure:

-

Indole Protection & Stannylation: The indole nitrogen is often protected (e.g., with a Boc group) prior to stannylation to prevent N-H reactivity issues. 1-(tert-Butoxycarbonyl)-3-(tributylstannyl)-1H-indole can be prepared via lithiation of N-Boc-indole followed by quenching with tributyltin chloride.

-